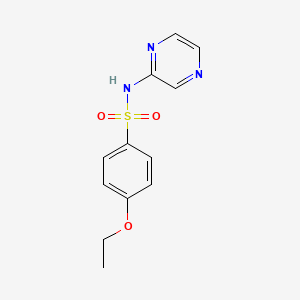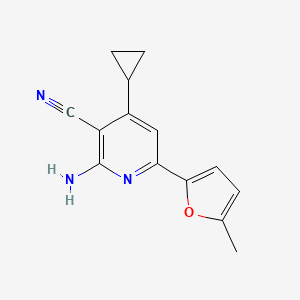![molecular formula C23H25NO4 B5336395 1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL](/img/structure/B5336395.png)
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthol core substituted with a 2,4-dimethoxyphenyl group and a morpholino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
作用機序
将来の方向性
準備方法
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthol Core: The synthesis begins with the preparation of the naphthol core, which can be achieved through various methods such as the Friedel-Crafts acylation of naphthalene followed by reduction.
Introduction of the 2,4-Dimethoxyphenyl Group:
Attachment of the Morpholino Group: The final step is the attachment of the morpholino group, which can be accomplished through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often employing continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents like sodium borohydride, resulting in the formation of reduced naphthol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydronaphthols.
科学的研究の応用
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
類似化合物との比較
1-[(2,4-DIMETHOXYPHENYL)(MORPHOLINO)METHYL]-2-NAPHTHOL can be compared with similar compounds such as:
1-[(2,4-Dimethoxyphenyl)(piperidino)methyl]-2-naphthol: This compound has a piperidino group instead of a morpholino group, which may alter its chemical reactivity and biological activity.
1-[(2,4-Dimethoxyphenyl)(morpholino)methyl]-2-anthracenol: The anthracenol core provides different electronic properties compared to the naphthol core, affecting its applications in materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)-morpholin-4-ylmethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-17-8-9-19(21(15-17)27-2)23(24-11-13-28-14-12-24)22-18-6-4-3-5-16(18)7-10-20(22)25/h3-10,15,23,25H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQTDAWUXZMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5336321.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5336338.png)
![(2S)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-3-phenylpropanamide](/img/structure/B5336350.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5336370.png)
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE](/img/structure/B5336387.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate](/img/structure/B5336388.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
![N-[1-(oxolan-2-yl)ethyl]-5-propylthiophene-3-carboxamide](/img/structure/B5336411.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
